molecular formula C14H14ClFN2O4S2 B2452600 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795089-99-4

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2452600
CAS RN: 1795089-99-4
M. Wt: 392.84
InChI Key: DKZLUJMUYJZBIR-UHFFFAOYSA-N
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Description

The compound “3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-2,4-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The piperidine ring, for example, is a six-membered ring with one nitrogen atom. The thiazolidine-2,4-dione group is a five-membered ring containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive groups. For example, the sulfonyl group could potentially undergo reactions such as reduction or substitution .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Kumar and Sharma (2022) explored the synthesis of thiazolidine-2,4-dione derivatives and their anticancer activity against the MCF-7 human breast cancer cell line. The compounds were synthesized through a series of reactions, starting with thiazolidine-2,4-dione, and were found to have potential anticancer properties, particularly compound 3b which showed significant activity due to the presence of a nitro group, a strong electron-withdrawing group, indicating its potential for inhibiting the topoisomerase-I enzyme (N. Kumar & Sanjay K. Sharma, 2022).

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and tested them for in vitro antibacterial and antifungal activities. These compounds exhibited good activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential as antimicrobial agents (O. Prakash et al., 2011).

Antihyperglycemic Agents

Wrobel et al. (1998) investigated novel thiazolidine-2,4-dione derivatives for their antihyperglycemic properties in mouse models. The study found that certain compounds effectively lowered glucose and insulin levels in obese, insulin-resistant mice, suggesting their potential as oral antihyperglycemic agents (J. Wrobel et al., 1998).

Synthesis and Antiproliferative Activity

Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. The study identified compounds with potent antiproliferative activity, contributing to the development of potential anticancer therapies (S. Chandrappa et al., 2008).

Chymase Inhibition for Cardiovascular Diseases

Niwata et al. (1997) synthesized and evaluated a series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as inhibitors of human heart chymase. The study aimed at developing selective inhibitors for chymase, an enzyme involved in cardiovascular diseases. The results indicated that certain derivatives could selectively inhibit chymase, offering a potential therapeutic avenue for treating cardiovascular conditions (S. Niwata et al., 1997).

Future Directions

The future research directions for this compound could potentially involve further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities .

properties

IUPAC Name

3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O4S2/c15-11-7-10(1-2-12(11)16)24(21,22)17-5-3-9(4-6-17)18-13(19)8-23-14(18)20/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZLUJMUYJZBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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